[3-[bis(4-hydroxyphenyl)methyl]-1-[2-(dimethylamino)ethyl]indol-2-yl]-[4-(2-chlorophenyl)piperazin-1-yl]methanone
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Overview
Description
KW 8232: is a novel anti-osteoporotic agent that has shown promising results in reducing bone loss. It is an orally active compound that reduces the biosynthesis of prostaglandin E2, which plays a significant role in bone resorption .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of KW 8232 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving various reagents and catalysts .
Industrial Production Methods: : Industrial production of KW 8232 is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions: : KW 8232 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: : Common reagents used in the reactions involving KW 8232 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired products .
Major Products Formed: : The major products formed from the reactions involving KW 8232 include its active metabolites and derivatives that retain or enhance its anti-osteoporotic activity .
Scientific Research Applications
Chemistry: : KW 8232 is used in chemical research to study its synthesis, reactivity, and potential modifications to improve its efficacy .
Biology: : In biological research, KW 8232 is used to investigate its effects on bone metabolism and its potential as a therapeutic agent for osteoporosis .
Medicine: : KW 8232 has shown potential in medical research as a treatment for osteoporosis. It has been studied in animal models to evaluate its efficacy in preventing bone loss .
Industry: : KW 8232 is used in the pharmaceutical industry for the development of new anti-osteoporotic drugs. Its unique properties make it a valuable compound for further research and development .
Mechanism of Action
Molecular Targets and Pathways: : KW 8232 exerts its effects by inhibiting the biosynthesis of prostaglandin E2, a key mediator of bone resorption. By reducing the levels of prostaglandin E2, KW 8232 helps to prevent bone loss and maintain bone density .
Pathways Involved: : The inhibition of prostaglandin E2 biosynthesis involves the regulation of specific enzymes and signaling pathways that are critical for bone metabolism .
Comparison with Similar Compounds
Comparison with Other Compounds: : KW 8232 is unique in its ability to reduce prostaglandin E2 biosynthesis, which sets it apart from other anti-osteoporotic agents. Similar compounds include bisphosphonates and selective estrogen receptor modulators, which have different mechanisms of action .
List of Similar Compounds
- Bisphosphonates
- Selective Estrogen Receptor Modulators
- Denosumab
- Teriparatide
Properties
IUPAC Name |
[3-[bis(4-hydroxyphenyl)methyl]-1-[2-(dimethylamino)ethyl]indol-2-yl]-[4-(2-chlorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H37ClN4O3/c1-38(2)19-24-41-31-9-5-3-7-29(31)34(33(25-11-15-27(42)16-12-25)26-13-17-28(43)18-14-26)35(41)36(44)40-22-20-39(21-23-40)32-10-6-4-8-30(32)37/h3-18,33,42-43H,19-24H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HESAJCAYRSKRSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=CC=CC=C2C(=C1C(=O)N3CCN(CC3)C4=CC=CC=C4Cl)C(C5=CC=C(C=C5)O)C6=CC=C(C=C6)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H37ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170365-25-0 |
Source
|
Record name | KW-8232 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170365250 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | KW-8232 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG6XB829KQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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